An In-depth Technical Guide to 2-Methylazetidine: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Methylazetidine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Strained Ring
Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in chemical synthesis and medicinal chemistry.[1][2] Their defining characteristic is a significant ring strain (approx. 25.4 kcal mol⁻¹), which makes them more reactive than their five-membered pyrrolidine counterparts but considerably more stable and easier to handle than the highly strained three-membered aziridines.[1] This balance of stability and reactivity allows for controlled chemical transformations, making azetidines valuable synthons.[1][2][3]
The introduction of a methyl group at the 2-position creates 2-methylazetidine, a chiral building block that has garnered increasing attention in drug discovery. This substitution provides a stereocenter, influencing molecular conformation and interaction with biological targets, while also potentially improving metabolic stability.[4] As the pharmaceutical industry continues to explore beyond "flat" aromatic molecules towards more three-dimensional structures, scaffolds like 2-methylazetidine are becoming indispensable tools for creating novel chemical entities with enhanced pharmacological profiles.[4][5]
This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of 2-methylazetidine, offering insights for its effective application in research and development.
Molecular Structure and Stereochemistry
2-Methylazetidine (C₄H₉N) possesses a simple yet defining structure: a four-membered ring with a nitrogen atom and a methyl group attached to one of the alpha-carbons.[6]
-
Chirality: The presence of the methyl group at the C2 position renders the molecule chiral. It exists as two enantiomers: (S)-2-methylazetidine and (R)-2-methylazetidine. The specific stereoisomer used can be critical in drug development, as biological systems often exhibit high stereoselectivity.
-
Conformation: The azetidine ring is not planar and undergoes a "puckering" motion. This conformational flexibility, though constrained, allows substituents to adopt different spatial orientations, which can be crucial for binding to target proteins.
Physicochemical and Spectroscopic Properties
A clear understanding of the physical and spectroscopic properties is essential for handling, characterization, and purification.
Physicochemical Data
The following table summarizes key physicochemical properties for 2-methylazetidine.
| Property | Value | Source |
| Molecular Formula | C₄H₉N | PubChem[6] |
| Molecular Weight | 71.12 g/mol | PubChem[6] |
| Boiling Point | 72-76 °C | ChemicalBook[7][8] |
| Density (Predicted) | 0.817 ± 0.06 g/cm³ | ChemicalBook[7][8] |
| pKa (Predicted) | 11.33 ± 0.40 | ChemicalBook[7][8] |
| CAS Number | 19812-49-8 | PubChem[6] |
Spectroscopic Profile
Spectroscopic data is vital for confirming the structure and purity of 2-methylazetidine in a laboratory setting.
-
¹H NMR (Proton NMR): The proton NMR spectrum of the hydrochloride salt of 2-methylazetidine provides characteristic signals for the methyl group and the protons on the azetidine ring.[9]
-
¹³C NMR (Carbon NMR): The carbon spectrum will show distinct peaks corresponding to the methyl carbon and the three carbons of the azetidine ring. Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.[10]
-
Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for identification.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic N-H stretching and bending vibrations, as well as C-H and C-N stretching frequencies typical for a secondary amine heterocycle.
Synthesis of 2-Methylazetidine
The synthesis of enantiomerically pure 2-methylazetidine is a key challenge for its application. Several robust methods have been developed, often starting from readily available chiral precursors.
Common Synthetic Strategies
Two primary strategies for synthesizing chiral 2-methylazetidine involve intramolecular cyclization reactions:
-
From 1,3-Diols: A scalable route starts from (R)-1,3-butanediol. The diol is converted into a bis-triflate in situ, which then undergoes cyclization upon reaction with an amine (like benzhydrylamine). A final hydrogenolysis step removes the protecting group to yield the desired (S)-2-methylazetidine.[3]
-
From Amino Acids: Another approach involves the chemoselective reduction of an N-protected azetidine-2-carboxylic acid derivative.[11]
These methods have been optimized to avoid column chromatography and are suitable for large-scale production, often isolating the product as a stable crystalline salt, such as the (R)-(−)-camphorsulfonate (CSA) salt.[3][11]
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of (S)-2-methylazetidine from a chiral 1,3-diol precursor.
Caption: Generalized synthetic workflow for (S)-2-methylazetidine.
Example Experimental Protocol: Synthesis of (S)-2-Methylazetidine from (R)-1,3-Butanediol
This protocol is a conceptual representation based on published methodologies.[3]
-
Reaction Setup: A solution of (R)-1,3-butanediol and a suitable non-nucleophilic base (e.g., Hunig's base) in a chlorinated solvent is cooled to -35 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Triflate Formation: Triflic anhydride (Tf₂O) is added dropwise to the cooled solution, maintaining the low temperature to generate the 1,3-bis-triflate intermediate in situ.
-
Cyclization: Benzhydrylamine is added to the reaction mixture. The temperature is gradually allowed to rise, promoting the intramolecular cyclization to form the N-benzhydryl protected 2-methylazetidine.
-
Workup: The reaction is quenched, and the organic layer is washed and concentrated to yield the crude protected azetidine.
-
Deprotection: The crude intermediate is dissolved in a suitable solvent (e.g., methanol), and a palladium catalyst (e.g., palladium hydroxide on carbon) is added.
-
Hydrogenolysis: The mixture is subjected to a hydrogen atmosphere to cleave the benzhydryl protecting group.
-
Isolation: After filtration of the catalyst, the product can be isolated as a stable salt (e.g., CSA salt) by adding the corresponding acid, followed by crystallization.
Chemical Reactivity: Harnessing the Ring Strain
The reactivity of 2-methylazetidine is dominated by two main features: the nucleophilicity of the secondary amine and the strain of the four-membered ring.[1][2]
Reactions at the Nitrogen Atom
Like other secondary amines, the nitrogen in 2-methylazetidine is nucleophilic and readily undergoes:
-
N-Alkylation: Reaction with alkyl halides.
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.[12]
-
N-Arylation: Copper- or palladium-catalyzed coupling with aryl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Ring-Opening Reactions
The inherent ring strain of approximately 25.4 kcal mol⁻¹ makes the azetidine ring susceptible to nucleophilic ring-opening reactions, a transformation that is synthetically useful for accessing functionalized acyclic amines.[1][3]
-
Acid-Mediated Opening: Strong acids can protonate the nitrogen, activating the ring towards nucleophilic attack.[1][13] For example, treatment with pyridine-HF can lead to γ-fluorinated amines.[1]
-
Nucleophilic Attack: Strong nucleophiles can open the ring, particularly when the nitrogen is functionalized with an electron-withdrawing group that enhances the electrophilicity of the ring carbons.[1]
The following diagram illustrates the primary modes of reactivity for the 2-methylazetidine scaffold.
Caption: Key reactivity pathways of 2-methylazetidine.
Applications in Medicinal Chemistry and Drug Development
The 2-methylazetidine motif is increasingly incorporated into drug candidates to enhance their pharmacological properties.[4] Its utility stems from several key advantages:
-
Improved Physicochemical Properties: As a small, sp³-rich scaffold, it can increase the solubility and reduce the planarity of a molecule, which often leads to better pharmacokinetic profiles.[4]
-
Metabolic Stability: The azetidine ring can be more metabolically stable than other larger or more common heterocyclic systems. The methyl group can further block potential sites of metabolism.
-
Vectorial Exit: The rigid, three-dimensional structure provides a defined exit vector for substituents, allowing for precise positioning within a protein's binding pocket to optimize potency and selectivity.[14]
-
Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other groups, such as gem-dimethyl or tert-butyl groups, while introducing a basic nitrogen center that can be used to tune solubility and form salts.
Several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring, highlighting the scaffold's value in modern drug design.[4] The 2-methylazetidine moiety specifically is being explored in numerous preclinical candidates across various therapeutic areas, including oncology and central nervous system disorders.[5][15]
Conclusion
2-Methylazetidine is a powerful and versatile building block for contemporary chemical and pharmaceutical research. Its unique combination of ring strain, conformational constraint, and chirality provides a valuable tool for medicinal chemists aiming to design next-generation therapeutics.[4] A thorough understanding of its structure, properties, synthesis, and reactivity is paramount for leveraging its full potential in the development of novel, effective, and safe medicines.
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